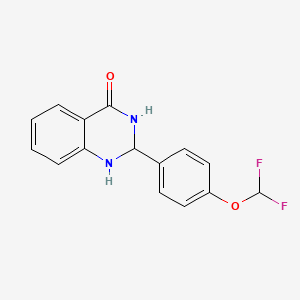

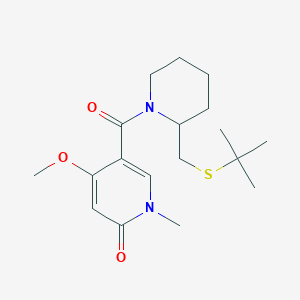

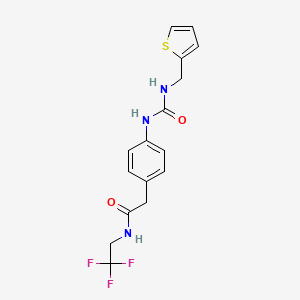

2-(4-(Difluoromethoxy)phenyl)-1,2,3-trihydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-(Difluoromethoxy)phenyl)acetic acid” has a similar structure . It is a solid at room temperature and has a molecular weight of 202.16 . Another related compound is “4-(Difluoromethoxy)phenyl isocyanate”, which is an organic building block containing an isocyanate group .

Molecular Structure Analysis

The molecular formula of “2-(4-(Difluoromethoxy)phenyl)acetic acid” is C9H8F2O3 . For “2-(Difluoromethoxy)phenyl isothiocyanate”, the molecular weight is 201.19 and the molecular formula is F2CHOC6H4NCS .Physical And Chemical Properties Analysis

“2-(4-(Difluoromethoxy)phenyl)acetic acid” is a solid at room temperature . “2-(Difluoromethoxy)phenyl isothiocyanate” appears as a pale yellow liquid .Scientific Research Applications

Synthesis and Properties

Aqueous Phase Supramolecular Synthesis : Quinazolinone derivatives have been synthesized in water under neutral conditions using aldehyde and anthranilamide mediated by b-cyclodextrin, highlighting an eco-friendly approach with high yields and reusability of the catalyst (K. Ramesh et al., 2012).

Photophysical Properties : Studies on 2-styrylquinazolin-4-ones and their difluoro derivatives focused on their synthesis by condensation of 2-methylquinazolin-4-ones with aromatic aldehydes, exploring the effects of difluorination on the photophysical properties (T. V. Trashakhova et al., 2011).

X-ray Diffraction Data : The structural elucidation of quinazolinone derivatives through X-ray diffraction has provided insights into their molecular and crystallographic characteristics, aiding in the understanding of their chemical behavior (J. H. Quintana et al., 2016).

Applications Beyond Drug Use

Catalysis and Organic Synthesis : Quinazolinone derivatives have been applied in catalysis, demonstrating their utility in organic synthesis processes, such as Pd-catalyzed reactions to construct complex molecules (Hidemasa Hikawa et al., 2012).

Fluorescent Properties : The fluorescent properties of quinazolinone derivatives have been investigated, showing potential for applications in materials science and as probes in biochemical research (E. Nosova et al., 2012).

Corrosion Inhibition : Quinazolinones have been studied as corrosion inhibitors for mild steel in acidic media, indicating their potential in industrial applications for protecting metals against corrosion (V. Hemapriya et al., 2016).

Safety and Hazards

properties

IUPAC Name |

2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O2/c16-15(17)21-10-7-5-9(6-8-10)13-18-12-4-2-1-3-11(12)14(20)19-13/h1-8,13,15,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYXGJAWQSXYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Difluoromethoxy)phenyl)-1,2,3-trihydroquinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-butoxyphenyl)-2-(3-methoxybenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2867391.png)

![1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2867393.png)

![(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2867397.png)

![N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2867406.png)

![3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2867412.png)